molecular formula C5H12N2O2 B555199 H-Thr-nhme CAS No. 79009-37-3

H-Thr-nhme

Cat. No.: B555199
CAS No.: 79009-37-3
M. Wt: 132.16 g/mol
InChI Key: NHXXBNOVHYPMHZ-DMTCNVIQSA-N
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Description

H-Thr-nhme, also known as (2S,3R)-2-Amino-3-hydroxy-N-methylbutanamide, is a derivative of threonine, an essential amino acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylated amide group. It is commonly used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-nhme typically involves the reaction of threonine with methylamine. One common method is the conversion of threonine to its corresponding carbamate, followed by reaction with methylamine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

H-Thr-nhme undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of (2S,3R)-2-Amino-3-oxo-N-methylbutanamide.

    Reduction: Regeneration of this compound from its oxidized form.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

H-Thr-nhme has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of H-Thr-nhme involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Threonine: The parent amino acid from which H-Thr-nhme is derived.

    Serine: Another amino acid with a similar structure, but lacking the methylated amide group.

    N-Methylthreonine: A compound similar to this compound but with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methylated amide group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3(8)4(6)5(9)7-2/h3-4,8H,6H2,1-2H3,(H,7,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXBNOVHYPMHZ-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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